3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea
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Overview
Description
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline moiety, which is known for its biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter .
Biochemical Pathways
The sigma-2 receptor is involved in intracellular Ca2+ regulation and cholesterol homeostasis The sigma-2 receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 min of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% .
Result of Action
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics .
Biochemical Analysis
Biochemical Properties
It has been found that the compound has a significant affinity for the sigma-2 receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules associated with this receptor .
Cellular Effects
Given its affinity for the sigma-2 receptor, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with the sigma-2 receptor . This could potentially lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triflic acid absorbed on silica to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea
- 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]
Uniqueness
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both dihydroisoquinoline and urea functionalities.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-17-4-8-20(9-5-17)28-26(30)29-21-10-6-18(7-11-21)14-23-22-16-25(32-3)24(31-2)15-19(22)12-13-27-23/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXCWNUIUQWKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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